molecular formula C9H10O2 B024188 2-(Benzyloxy)acetaldehyde CAS No. 60656-87-3

2-(Benzyloxy)acetaldehyde

Cat. No.: B024188
CAS No.: 60656-87-3
M. Wt: 150.17 g/mol
InChI Key: NFNOAHXEQXMCGT-UHFFFAOYSA-N
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Preparation Methods

Oxidation of 2-Benzyloxyethanol with Hypochlorous Acid

The most well-documented and commercially viable method involves oxidizing 2-benzyloxyethanol using hypochlorous acid (HOCl) in the presence of a nitroxy radical catalyst . This approach addresses limitations of earlier methods, such as low yields, hazardous reagents, and environmental concerns.

Reaction Mechanism

The oxidation proceeds via a nitroxy radical-mediated pathway, where the catalyst (e.g., 4-acetoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy) facilitates the conversion of the primary alcohol group in 2-benzyloxyethanol to an aldehyde. The reaction is summarized as:

2-Benzyloxyethanol+HOClNitroxy Radical2-(Benzyloxy)acetaldehyde+H2O+Cl\text{2-Benzyloxyethanol} + \text{HOCl} \xrightarrow{\text{Nitroxy Radical}} \text{this compound} + \text{H}_2\text{O} + \text{Cl}^-

Key steps include:

  • Hypochlorous Acid Activation : HOCl reacts with the nitroxy radical to generate an oxoammonium intermediate, which abstracts a hydrogen atom from the substrate.

  • Aldehyde Formation : Subsequent elimination of water yields the aldehyde product .

Optimization of Reaction Parameters

Critical parameters influencing yield and selectivity include:

ParameterOptimal RangeEffect on Reaction
HOCl Equivalents0.5–1.0 mol/molExcess HOCl leads to overoxidation to carboxylic acid .
Temperature0–30°CHigher temperatures destabilize HOCl .
Catalyst Loading1–2 mol%Insufficient catalyst slows reaction kinetics .
SolventDichloromethane, MTBEPolar aprotic solvents enhance HOCl stability .

Solvent Selection

The reaction tolerates diverse solvents, with dichloromethane and methyl isobutyl ketone (MIBK) being optimal for balancing reactivity and product isolation . For example, using MIBK in Example 2 of the patent achieved a 79.5% yield with 36.3% recovery of unreacted starting material .

Workup and Purification

Post-reaction steps involve:

  • Hypochlorous Acid Quenching : Sodium thiosulfate is added to decompose residual HOCl.

  • Liquid-Liquid Extraction : The product is extracted into an organic layer (e.g., dichloromethane).

  • Chromatographic Purification : Column chromatography removes unreacted 2-benzyloxyethanol and byproducts .

Comparative Analysis with Alternative Methods

Prior methods for synthesizing this compound faced significant challenges:

MethodKey IssueYieldReference
DMSO OxidationDimethyl sulfide byproduct (environmental hazard)ModeratePatent
DIBAL ReductionHigh cost, pyrophoric reagentLowPatent
Ozonolysis of Allyl EthersComplex setup, low scalabilityVariablePatent
HOCl/Nitroxy Radical None High Patent

The hypochlorous acid method outperforms alternatives in cost, safety, and scalability, making it the industrial standard .

Industrial-Scale Production Considerations

Process Design

  • Continuous Flow Reactors : Enable precise control of HOCl addition and temperature, minimizing overoxidation.

  • Solvent Recovery : Dichloromethane or MIBK can be recycled via distillation, reducing waste.

  • Catalyst Recycling : Nitroxy radicals are stable under reaction conditions, allowing reuse across batches .

Recent Advances and Modifications

While the hypochlorous acid method remains dominant, recent innovations include:

  • Photocatalytic Oxidation : Using visible light and TiO₂ catalysts to enhance selectivity under milder conditions.

  • Enzymatic Catalysis : Lipases or alcohol dehydrogenases for greener synthesis, though yields remain suboptimal .

Chemical Reactions Analysis

Types of Reactions: Benzyloxyacetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to benzyloxyacetic acid using oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to benzyloxyethanol using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong nucleophiles like Grignard reagents.

Major Products Formed:

Scientific Research Applications

Synthesis Applications

2-(Benzyloxy)acetaldehyde serves as a critical intermediate in various synthetic pathways:

  • Aldol Reactions : It is employed in complex aldol reactions to synthesize various natural products. For example, it has been used effectively in the total synthesis of phorboxazole B, where it acts as a key building block for constructing C1-C19 fragments through catalytic enantioselective aldol reactions .
  • Cyclization Reactions : The compound is involved in cyclization reactions, such as the Prins reaction, which leads to the formation of tetrahydropyran derivatives with good yields and selectivity .

Medicinal Chemistry

This compound is noted for its potential therapeutic applications:

  • Anticancer Research : Its derivatives have been explored for their anticancer properties. Research indicates that modifications of benzyloxyacetaldehyde can lead to compounds with enhanced biological activity against cancer cell lines .
  • Oxidation Catalysts : It functions as an oxidation catalyst in various chemical stability processes, facilitating the formation of more complex structures from simpler aldehydes and alcohols .

Case Study 1: Synthesis of Natural Products

In a detailed study on the synthesis of natural products, researchers utilized this compound in catalytic aldol reactions which yielded high levels of diastereoselectivity. The use of a bis(oxazolinyl)-pyridine Cu(II) complex catalyzed the reaction, resulting in significant enantioselectivity and high yields . This methodology has implications for synthesizing complex polyketide-derived natural products.

Case Study 2: Olefin Migration and Prins Cyclization

Another notable application involves the Cu(II)-catalyzed olefin migration and Prins cyclization using this compound. The study demonstrated that this compound could provide excellent diastereoselectivity when reacted with various substrates, indicating its utility in synthesizing complex cyclic structures . This reaction pathway is particularly valuable for developing new pharmaceuticals.

Summary of Applications

Application AreaDescription
SynthesisKey intermediate in aldol reactions and cyclization reactions for natural product synthesis.
Medicinal ChemistryPotential anticancer properties; used as an oxidation catalyst.
Research MethodologiesEmployed in various catalytic processes to enhance yield and selectivity in organic synthesis.

Mechanism of Action

The mechanism of action of benzyloxyacetaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in many biochemical processes. Additionally, its ability to undergo enantioselective Mukaiyama aldol reactions in the presence of chiral catalysts makes it valuable in asymmetric synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

    Benzyloxyethanol: Similar structure but lacks the aldehyde functional group.

    Benzyloxyacetic acid: Oxidized form of benzyloxyacetaldehyde.

    Phenylacetaldehyde: Similar aldehyde group but lacks the benzyloxy substituent.

Uniqueness: Benzyloxyacetaldehyde is unique due to its benzyloxy substituent, which imparts specific reactivity and stability. This makes it particularly useful in enantioselective synthesis and as a versatile intermediate in organic synthesis .

Biological Activity

Overview

2-(Benzyloxy)acetaldehyde, also known as benzyloxyacetaldehyde, is a non-natural aldehyde with the molecular formula C9_9H10_{10}O2_2 and a molecular weight of 150.17 g/mol. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique structural properties and biological activity.

  • Molecular Formula : C9_9H10_{10}O2_2
  • Molecular Weight : 150.17 g/mol
  • Boiling Point : 118-120 °C at 13 mmHg
  • Density : 1.069 g/mL at 25 °C

This compound primarily functions as a substrate in enzyme-catalyzed reactions, particularly in the Mukaiyama aldol reaction. This reaction involves the formation of new carbon-carbon bonds, which is catalyzed by specific complexes such as C2-symmetric bis(oxazolinyl)pyridine Cu(II). The compound acts as an acceptor in these reactions, leading to the formation of chiral molecules with significant enantiomeric excesses .

Enzyme Studies

The compound is extensively used in biochemical research to study enzyme activity and develop enzyme inhibitors. It has been shown to influence various cellular processes by participating in enzymatic trans-benzoin condensation reactions, resulting in unsymmetrical benzoin products .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing potential therapeutic agents. Its ability to form complex structures makes it valuable for drug development targeting specific enzymes or receptors .

Case Studies

  • Enzymatic Reactions : Research has demonstrated that this compound participates effectively in enantioselective Mukaiyama aldol reactions, yielding products with high enantiomeric purity when catalyzed by chiral dirhodium(II) complexes .
  • Synthesis of Chiral Molecules : A study highlighted the use of this compound in synthesizing enantiomerically enriched compounds through its interaction with various nucleophiles under controlled conditions, showcasing its versatility in organic synthesis .
  • Toxicological Studies : While not directly linked to its biological activity, understanding the metabolic pathways involving this compound can provide insights into its safety and potential toxic effects when used in industrial applications .

Data Tables

PropertyValue
Molecular FormulaC9_9H10_{10}O2_2
Molecular Weight150.17 g/mol
Boiling Point118-120 °C
Density1.069 g/mL at 25 °C
Reaction TypeCatalysts UsedOutcome
Mukaiyama Aldol ReactionC2-symmetric bis(oxazolinyl)pyridine Cu(II)High enantiomeric excess
Trans-benzoin CondensationVarious enzymesFormation of unsymmetrical benzoin products

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(benzyloxy)acetaldehyde, and what are their typical yields?

this compound is synthesized via oxidation of 2-(benzyloxy)ethanol derivatives. For example:

  • General Procedure B : Oxidation of 2-(4-(benzyloxy)phenyl)ethanol using pyridinium chlorochromate (PCC) or Swern conditions yields 75% of the aldehyde. Key 1H NMR data includes the aldehyde proton at δ 9.73 ppm (triplet, J = 2.5 Hz) .
  • Organocatalytic arylation : Reaction with iodonium triflate under organocatalytic conditions (0°C, 16 hours) achieves 52% yield after purification by flash chromatography .
    Optimize reaction time and temperature to avoid over-oxidation or hydration side reactions.

Q. How is this compound characterized structurally, and what spectroscopic markers are key?

Characterization relies on:

  • 1H NMR : Aldehyde proton at δ 9.73 ppm (triplet, J = 2.5 Hz); benzyloxy methylene protons at δ 3.63 ppm (doublet) .
  • Mass spectrometry : Derivatives may show [M-OH]+ ions (e.g., m/z 211.0) .
  • Purity verification : Use GC-MS or HPLC (UV detection at 254 nm) with silica gel chromatography (hexanes/EtOAc gradients) .

Q. What are the key physical properties of this compound relevant to laboratory handling?

  • Physical state : Colorless liquid .
  • Boiling point : 118–120°C at 13 mmHg .
  • Density : 1.069 g/cm³ .
  • Storage : Moisture-sensitive; store under inert gas (N₂/Ar) at 4°C. Its moderate hydrophobicity (logP ≈ 3.5) influences solvent selection (e.g., dichloromethane or THF) .

Advanced Research Questions

Q. How do computational studies explain stereochemical contradictions in reactions involving this compound?

ONIOM calculations reveal that the benzyloxy group’s electron-donating effect destabilizes Re-face attack pathways in allylboration reactions, favoring Si-face attack (yielding S-enantiomer). This contradicts typical Re-face dominance (e.g., for benzaldehyde derivatives), with a 6.6 kcal/mol energy difference between transition states . For accurate predictions, use DFT-level geometry optimization (e.g., B3LYP/6-31G*) and account for solvent effects .

Q. What methodological strategies resolve contradictions between optical rotation data and NMR-based stereochemical assignments?

When optical rotation conflicts with NOESY or Mosher ester analysis:

  • X-ray crystallography : Definitive for absolute configuration .
  • Computational ECD spectra : Compare experimental specific rotation with TDDFT-calculated electronic circular dichroism (B3LYP/6-311++G** basis set) .
  • Reaction condition audit : Re-evaluate catalyst loading (e.g., BINOL-derived phosphoric acid) to distinguish kinetic vs. thermodynamic control .

Q. How is this compound utilized in multi-step syntheses of bioactive phosphonate derivatives?

  • Kabachnik-Fields reaction : Condensation with diphenyl phosphite and benzyl carbamate under acid catalysis forms α-aminophosphonates (66% yield). Critical parameters:
    • pH control (4.5–5.0) to prevent aldehyde hydration.
    • Anhydrous MgSO₄ to scavenge water .
  • Purification : Silica gel chromatography (hexanes/EtOAc gradient) ensures >95% purity for biological assays .

Q. What role does this compound play in asymmetric organocatalysis?

It serves as an electrophile in enantioselective C–H bond functionalization. For example:

  • Triflate-mediated arylation : Iodonium triflate activates the aldehyde for coupling with heteroarenes (e.g., furans). Key parameters:
    • 0°C reaction temperature to suppress side reactions.
    • Chiral phosphoric acid catalysts (e.g., TRIP) to induce enantioselectivity .

Properties

IUPAC Name

2-phenylmethoxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNOAHXEQXMCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209468
Record name (Phenylmethoxy)acetaldehyde
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

60656-87-3
Record name (Benzyloxy)acetaldehyde
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Record name (Phenylmethoxy)acetaldehyde
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Record name (Phenylmethoxy)acetaldehyde
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Record name (phenylmethoxy)acetaldehyde
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Synthesis routes and methods I

Procedure details

In accordance with Scheme IV, benzyloxyacetaldehyde diethyl acetal is hydrolyzed with dilute sulfuric acid giving benzyloxyacetaldehyde, which is then reacted with allyl magnesium bromide to give 1-phenylmethoxy-4-penten-2-ol. This alcohol, is brominated with bromine in carbon tetrachloride or dichloromethane at -20° C. to 0° C. to give 4,5-dibromo-1-(phenylmethoxy)-2-pentanol. This dibromo alcohol, in aqueous methanol, is cyclized with calcium hydroxide in the presence of calcium bromide, to give a racemic mixture of trans and cis-4-bromo-2[(phenylmethoxy)methyl]tetrahydrofuran, IX and X respectively, which is separated by flash column chromatography using silica gel. The trans bromide, IX, is reacted with potassium thioacetate, in a dipolar aprotic solvent, to give cis-[5-[(phenylmethoxy)methyl]-3-tetrahydrofuranyl]ethanethioate, XI. The thioacetate, XI, is reacted with iodotrimethylsilane to give cis-[5-(hydroxymethyl)-3-tetrahydrofuranyl]ethanethioate, XIII. In the same manner, the cis bromide, X, is convened to the trans-[5-(hydroxymethyl)-3-tetra-hydrofuranyl]ethanethioate, XIV.
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Synthesis routes and methods II

Procedure details

A stirring mixture of 100 g of benzyloxyacetaldehyde diethyl acetal, 500 ml of tetrahydrofuran and 400 ml of 2N sulfuric acid is heated at reflux temperature for 45 minutes. The resulting solution is cooled to room temperature, concentrated in vacuo to 400 ml volume and diluted with 1000 ml of chloroform. The organic layer is washed with water, cold saturated sodium bicarbonate, saturated sodium chloride and dried. The filtrate is evaporated in vacuo to give the product as an oil. The crude oil is purified by Kugelrohr distillation (bath temperature 100° C.) to give 59.0 g of the desired product as a colorless oil.
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100 g
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400 mL
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500 mL
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Synthesis routes and methods III

Procedure details

Into a suspension of water (1055 g) and sodium periodate (406 g) was dropped 3-benzyloxy-1,2-propanediol (366 g, 2.0 mol) at 20 to 25° C. over a period of 21 hours, and the mixture was stirred for 2 hours. Ethyl acetate (495 ml) was added, and the mixture was filtrated and washed. The aqueous layer was extracted with ethyl acetate (825 ml) again, and the organic layers were combined, and washed with a 10% sodium thiosulfate aqueous solution (363 g). The organic layer was treated with phosphoric acid to regulate pH to around 7, then, washed twice with 5% saline (660 g) and dehydrated over anhydrous magnesium sulfate (100 g). Magnesium sulfate was filtrated off, and hydroquinone (1.3 g) was added, the solvent was distilled off, to obtain a title compound (259 g, yield 85.9%).
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1055 g
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406 g
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366 g
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495 mL
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Yield
85.9%

Synthesis routes and methods IV

Procedure details

Example 1 was repeated except that 2.5 g (30 mmoles) of sodium hydrogen carbonate was used instead of 2.6 g (15 mmoles ) of dipotassium hydrogen phosphate, to obtain 7.1 g of benzyloxyacetaldehyde and 4.5 g of 2-benzyloxyethanol (yield of benzyloxyacetaldehyde based on the 2-benzyloxyethanol that had reacted: 66.8%, ratio of recovery of 2-benzyloxyethanol: 29.6%).
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2.5 g
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Synthesis routes and methods V

Procedure details

Example 1 was repeated except that 100 ml of methyl isobutyl ketone was used instead of 100 ml of dichlo-romethane, to obtain 7.6 g of benzyloxyacetaldehyde and 5.5 g of 2-benzyloxyethanol (yield of benzyloxyacetaldehyde based on the 2-benzyloxyethanol that had reacted: 79.5%, ratioof recoveryof2-benzyloxyethanol: 36.3%).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(Benzyloxy)acetaldehyde
2-(Benzyloxy)acetaldehyde
2-(Benzyloxy)acetaldehyde
2-(Benzyloxy)acetaldehyde
2-(Benzyloxy)acetaldehyde
2-(Benzyloxy)acetaldehyde

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